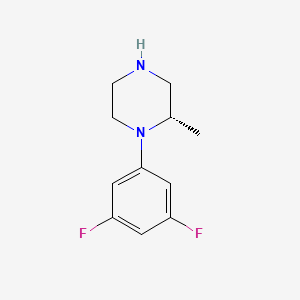

(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(3,5-difluorophenyl)-2-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c1-8-7-14-2-3-15(8)11-5-9(12)4-10(13)6-11/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBGROAXEIYBKJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Enantioselective Approaches for S 4 3,5 Difluoro Phenyl 3 Methyl Piperazine

Strategies for Asymmetric Synthesis of the (S)-Stereoisomer

Achieving high enantioselectivity in the synthesis of chiral piperazines like the target (S)-isomer requires specialized asymmetric strategies. These methods are designed to control the formation of the stereogenic center at the C3 position of the piperazine (B1678402) ring. The primary approaches include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a robust strategy where a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed and can often be recovered.

For the synthesis of a 3-methyl-piperazine derivative, a common approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, (R)-(−)-phenylglycinol can be used as a chiral auxiliary. nih.gov A hypothetical route could begin with the condensation of this auxiliary with a suitable precursor, followed by cyclization and methylation. The chiral auxiliary forces the methyl group to add from a specific face of the molecule, leading to the desired (S)-configuration at the C3 position. A study on the synthesis of N-protected 3-methylpiperidin-2-one (B1294715) demonstrated that using D-phenylglycinol as a chiral auxiliary in an alkylation step could yield a single isomer with high diastereomeric excess. researchgate.netacademax.com

Another class of effective auxiliaries includes sulfur-based compounds, such as thiazolidinethiones, which have shown high diastereoselectivity in various bond-forming reactions. scielo.org.mx The choice of auxiliary and the specific reaction conditions are critical for maximizing the diastereoselectivity of the key stereocenter-forming step.

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Common Examples | Key Advantages | Typical Applications |

| Amino Alcohol-Derived | (R)-Phenylglycinol, Pseudoephedrine | Readily available from the chiral pool, high diastereoselectivity. | Alkylation, Aldol (B89426) reactions. |

| Oxazolidinones | Evans' Auxiliaries | High stereocontrol, predictable stereochemical outcome. | Aldol condensations, alkylations, acylations. |

| Sulfur-Based Auxiliaries | Thiazolidinethiones, Camphorsultam | High crystallinity of intermediates, effective in aldol reactions. | Aldol reactions, Michael additions. |

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. acs.org This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For piperazine synthesis, transition-metal catalysis is a prominent strategy. Palladium-catalyzed reactions, such as intramolecular hydroamination of an appropriately substituted aminoalkene, can be rendered asymmetric by using chiral phosphine (B1218219) ligands. nih.govrsc.org This approach could construct the chiral piperazine ring in a single, highly stereoselective cyclization step. Similarly, palladium-catalyzed decarboxylative allylic alkylation has been successfully used to create chiral piperazin-2-ones, which can then be reduced to the corresponding piperazines. nih.govcaltech.edu The choice of a chiral ligand, such as a PHOX derivative, is crucial for achieving high enantioselectivity. nih.govcaltech.edu

Organocatalysis, which uses small organic molecules as catalysts, represents another powerful tool. Chiral phosphoric acids or chiral amines can catalyze key bond-forming reactions in an enantioselective manner. encyclopedia.pub For instance, a chiral phosphoric acid could be used to catalyze the asymmetric reduction of an imine precursor to establish the C3 stereocenter before or during the cyclization to form the piperazine ring. encyclopedia.pub

Enantioselective Resolution Techniques for Stereoisomer Separation

When an asymmetric synthesis is not feasible or provides low enantioselectivity, resolution techniques can be employed to separate a racemic mixture of the piperazine. Kinetic resolution is a common method where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted and thus enriched.

A notable method for the kinetic resolution of piperazines involves asymmetric lithiation. nih.gov Using a chiral ligand like (−)-sparteine in combination with an organolithium base (e.g., n-BuLi), one enantiomer of a racemic N-Boc protected piperazine can be selectively deprotonated. mdpi.comnih.gov The resulting lithiated intermediate can then be trapped with an electrophile. This process allows for the separation of the two enantiomers, one as the unreacted starting material and the other as a new, functionalized product, both with high enantiomeric purity. nih.gov

Another approach is enzymatic resolution, where an enzyme selectively acts on one enantiomer. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic piperazine derivative, allowing for the easy separation of the acylated product from the unreacted enantiomer. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement for Stereoselective Production

Optimizing reaction conditions is critical for maximizing both the chemical yield and the stereoselectivity of the desired (S)-isomer. Key parameters that are typically screened include the choice of solvent, temperature, catalyst or reagent loading, and the nature of protecting groups.

In asymmetric lithiation, for example, the choice of solvent can significantly impact the reaction's efficiency and stereochemical outcome. nih.govresearchgate.net Ethereal solvents are often required to stabilize the organolithium intermediates, but their choice and mixture can affect the aggregation state and reactivity of the complex. encyclopedia.pub Temperature control is also paramount; these reactions are often run at very low temperatures (e.g., -78 °C) to maintain the configurational stability of the lithiated intermediate. mdpi.com

For catalytic reactions, the structure of the chiral ligand is a key determinant of enantioselectivity. Fine-tuning the steric and electronic properties of the ligand can lead to significant improvements in the enantiomeric excess (ee) of the product. In a palladium-catalyzed allylic alkylation, it was found that an electron-deficient PHOX ligand provided superior results. caltech.edu Furthermore, the concentration of the reaction mixture can also play a role; some studies have shown that using specific mixed-solvent systems at low concentrations can enhance enantioselectivity. nih.gov

Table 2: Illustrative Parameters for Optimization in Asymmetric Synthesis

| Parameter | Effect on Reaction | Example from Piperazine/Piperidine Synthesis |

| Solvent | Influences solubility, catalyst activity, and stability of intermediates. | In Pd-catalyzed alkylations, a switch to mixed hexanes/toluene improved enantioselectivity for certain substrates. nih.gov |

| Temperature | Affects reaction rate and can influence which stereochemical pathway is favored. | Direct C–H lithiation of N-Boc piperazines can be performed at -50 °C instead of -78 °C, which can be more practical. mdpi.com |

| Catalyst/Ligand | The chiral ligand is often the primary source of stereochemical induction. | Use of a bifunctional Ag catalyst was found to be crucial for the enantioselective synthesis of 2,5-dihydrofurans. nih.gov |

| Protecting Groups | Can influence the conformation of the substrate and its reactivity. | In chiral auxiliary-mediated alkylation, the presence or absence of a hydroxyl protecting group altered the required stoichiometry and the resulting diastereomeric excess. researchgate.netacademax.com |

| Reagents | Stoichiometry and nature of reagents (e.g., base, electrophile) can impact yield and selectivity. | In asymmetric lithiation, the nature of the electrophile was found to be a key factor affecting yield and enantioselectivity. nih.govresearchgate.net |

Green Chemistry Principles in the Synthesis of Chiral Piperazine Derivatives

Applying the principles of green chemistry to the synthesis of complex molecules like chiral piperazines is increasingly important for sustainable chemical manufacturing. yale.edu These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

Key green chemistry strategies applicable to the synthesis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine include:

Catalysis: Using catalytic methods (both transition-metal and organocatalysis) is inherently greener than using stoichiometric reagents, such as chiral auxiliaries, because it reduces waste. acs.orgyale.edu The catalyst is used in small amounts and can, in principle, be recycled.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. acs.org Cyclization and addition reactions generally have better atom economy than substitution or elimination reactions that generate stoichiometric byproducts.

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or certain ethereal solvents with more environmentally benign alternatives is a key goal. skpharmteco.com The use of bio-based solvents or performing reactions in aqueous media, where possible, can significantly reduce the environmental impact. encyclopedia.pubrsc.org For example, using aqueous ethanol (B145695) as a solvent in catalyzed reactions makes the process more environmentally friendly. rsc.org

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. acs.orgyale.edu Photoredox catalysis, which uses visible light to drive reactions, can often be performed under mild conditions and offers a greener alternative to traditional methods that require high temperatures. mdpi.com

Waste Reduction: Minimizing the use of protecting groups reduces the number of synthetic steps and the amount of waste generated from protection and deprotection sequences. acs.org

Scalability Considerations for Research and Development Purposes

The ability to scale up a synthetic route from the milligram to the multi-gram or kilogram scale is a crucial consideration for its practical application in research and development. mdpi.com A process that is efficient on a small scale may present significant challenges when scaled up. mdpi.com

Factors influencing scalability include:

Reagent Cost and Availability: Expensive catalysts, ligands, or starting materials can make a route economically unviable for large-scale synthesis.

Reaction Conditions: Reactions requiring cryogenic temperatures (-78 °C) can be difficult and costly to implement on a large scale. mdpi.com Similarly, reactions requiring highly dilute conditions may be impractical due to the large solvent volumes needed.

Purification: Purification by chromatography is common in the lab but is often undesirable in large-scale production. Developing routes that yield crystalline products that can be purified by simple recrystallization is highly advantageous.

Safety: The use of pyrophoric reagents like n-BuLi or hazardous materials requires specialized equipment and handling procedures, which can complicate scale-up.

Modern technologies like continuous flow chemistry can address some of these scalability challenges. Flow reactors offer better control over reaction parameters like temperature and mixing, can improve safety when using hazardous reagents, and are often more easily scaled than traditional batch processes. mdpi.com The transition of photoredox reactions from batch to continuous flow has been shown to be an effective strategy for improving scalability. mdpi.com A synthetic route that is developed with these considerations in mind is more likely to be successfully implemented for the production of larger quantities of the target compound for further research. mdpi.comrsc.org

Molecular and Electronic Structure Investigations of S 4 3,5 Difluoro Phenyl 3 Methyl Piperazine

Theoretical Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Theoretical conformational analysis provides insights into the energetically favorable spatial arrangements of a molecule, which is a key determinant of its interaction with receptor binding sites.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometries and relative energies of different conformers of a molecule. For (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, the primary sources of conformational isomerism are the chair and boat forms of the piperazine (B1678402) ring, as well as the orientation of the 3-methyl and 4-(3,5-difluorophenyl) substituents (axial versus equatorial).

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a potential energy surface (PES) scan by systematically rotating key dihedral angles. dergipark.org.tr This process identifies the lowest energy conformers. For piperazine derivatives, the chair conformation is generally the most stable. nih.gov The orientation of the substituents is also critical. Typically, bulky substituents prefer an equatorial position to minimize steric hindrance.

| Conformer | Piperazine Ring Conformation | 3-Methyl Position | 4-(3,5-Difluorophenyl) Position | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| I | Chair | Equatorial | Equatorial | 0.00 |

| II | Chair | Axial | Equatorial | 1.85 |

| III | Chair | Equatorial | Axial | 2.50 |

| IV | Twist-Boat | Equatorial | Equatorial | 5.70 |

While DFT calculations identify stable energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior and conformational flexibility over time. researchgate.net By simulating the motion of atoms based on a force field, MD can explore the conformational landscape and the transitions between different states.

An MD simulation of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine in a solvent environment would reveal the stability of the lowest energy chair conformation and the frequency of transitions to higher energy states. Analysis of the simulation trajectory can provide information on the accessible range of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions, offering a measure of the molecule's rigidity or flexibility. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and its ability to participate in intermolecular interactions. Computational methods can provide a detailed picture of the electron distribution and identify regions of the molecule that are likely to be involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. acadpubl.eu

For (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, the HOMO is expected to be localized primarily on the piperazine ring, particularly the nitrogen atoms, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the electron-deficient 3,5-difluorophenyl ring.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.36 |

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential (ESP) map, provides a visual representation of the charge distribution in a molecule. researchgate.netwolfram.comuni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map is colored to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). wolfram.com

In the case of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, the MEP map would likely show negative potential (red/yellow) around the fluorine atoms and the nitrogen atom of the piperazine ring that is not attached to the phenyl group, indicating these are sites for potential hydrogen bond acceptance or interaction with positive charges. dergipark.org.tr Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the piperazine ring, making it a potential hydrogen bond donor. dergipark.org.trresearchgate.net

Chemical Potential (μ): Related to the molecule's tendency to lose electrons. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is given by ω = μ² / (2η).

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.57 |

| Chemical Hardness (η) | 2.68 |

| Electrophilicity Index (ω) | 2.38 |

Structure Activity Relationship Sar and Ligand Target Interaction Studies of S 4 3,5 Difluoro Phenyl 3 Methyl Piperazine

Elucidation of Key Structural Features for Biological Recognition

The biological activity of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine is dictated by the specific arrangement and properties of its constituent chemical moieties: the 3,5-difluorophenyl group, the piperazine (B1678402) core, and the methyl group at the 3-position of the piperazine ring. Each of these components plays a crucial role in the molecule's interaction with biological targets.

The piperazine ring is a common scaffold in many biologically active compounds, often serving to correctly orient other functional groups for optimal interaction with a target protein. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors. This dual nature allows for versatile interactions within a binding pocket.

General SAR trends for phenylpiperazine derivatives suggest that substitutions on the phenyl ring and the piperazine core are critical for activity and selectivity. For instance, electron-withdrawing groups on the phenyl ring can enhance potency for certain targets. Similarly, the nature and position of substituents on the piperazine ring can significantly impact receptor binding and functional activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine are not publicly available, we can discuss the general approach and the types of descriptors that would be relevant for such a model based on studies of related piperazine derivatives. mdpi.com

To develop a QSAR model for a series of analogs of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, descriptors related to the electron-withdrawing nature of the difluorophenyl ring would be particularly important.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Charton. The size and position of the methyl group would be captured by these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for hydrophobic interactions with the target. The most common descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The goal is to create an equation that accurately predicts the biological activity (e.g., binding affinity or inhibitory concentration) based on the values of the selected descriptors.

A hypothetical QSAR model for analogs of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine might take the following general form:

Biological Activity = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor) + ...

Where c0, c1, c2, c3 are coefficients determined by the regression analysis.

A critical step in QSAR modeling is the validation of the developed model to ensure its statistical significance and predictive power. nih.gov Common validation techniques include:

Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO). The dataset is divided into training and test sets, and the model's ability to predict the activity of the test set compounds is evaluated.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which indicates the predictive ability of the model. A robust and predictive QSAR model can be a valuable tool for designing new, more potent analogs.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptors | Relevance to (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Quantifies the effect of the difluoro-phenyl group on the electronic distribution. |

| Steric | Molecular weight, Molecular volume, Principal moments of inertia | Describes the size and shape, including the impact of the methyl group. |

| Hydrophobic | LogP, Molar refractivity | Relates to the compound's ability to cross cell membranes and engage in hydrophobic interactions. |

Pharmacophore Generation and Refinement

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based).

In the absence of a known target structure, a ligand-based pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features that are essential for their activity. For (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine and its analogs, a hypothetical pharmacophore model would likely include the following features:

A Hydrogen Bond Acceptor/Donor: Corresponding to one or both of the piperazine nitrogen atoms.

A Hydrophobic Feature: Representing the methyl group.

An Aromatic Ring Feature: Corresponding to the difluorophenyl ring.

Possible Hydrogen Bond Acceptor Features: Representing the fluorine atoms.

The spatial arrangement of these features would be crucial for biological activity. The development of a ligand-based pharmacophore model involves several steps, including conformational analysis of the ligands, feature identification, alignment of the molecules, and generation and validation of the pharmacophore hypothesis.

If the three-dimensional structure of the biological target for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine were known, a structure-based pharmacophore model could be derived. nih.gov This approach involves identifying the key interaction points within the binding site of the target protein.

The process would involve:

Identifying the Binding Site: Determining the cavity or pocket in the protein where the ligand binds.

Mapping Interaction Points: Identifying key amino acid residues in the binding site that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with a ligand.

Generating Pharmacophore Features: Translating these interaction points into pharmacophoric features. For example, a hydrogen bond-donating amino acid would correspond to a hydrogen bond acceptor feature in the pharmacophore.

A structure-based pharmacophore provides a more direct representation of the requirements for binding to a specific target and can be a powerful tool for virtual screening of large compound libraries to identify new potential ligands.

Table 2: Potential Pharmacophoric Features of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor/Donor | Piperazine Nitrogens | Interaction with polar amino acid residues in the binding site. |

| Hydrophobic Group | Methyl Group | Interaction with hydrophobic pockets in the binding site. |

| Aromatic Ring | Difluorophenyl Group | Pi-pi stacking interactions with aromatic amino acid residues. |

Computational Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational modeling serves as a powerful tool to elucidate the molecular interactions between a ligand, such as (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, and its biological target. Through docking and molecular dynamics simulations, a detailed picture of the binding process, including the specific orientation of the ligand within the receptor's binding pocket and the subsequent conformational adjustments, can be generated.

Molecular docking simulations are employed to predict the preferred binding orientation of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine within the active site of a given receptor. For arylpiperazine derivatives, the binding is often characterized by a series of key interactions involving both the piperazine ring and the aromatic substituent.

The protonated nitrogen atom of the piperazine ring is frequently predicted to form a crucial charge-stabilized hydrogen bond with an acidic amino acid residue, such as aspartate (Asp) or glutamate (B1630785) (Glu), within the binding pocket. mdpi.com This electrostatic interaction is a primary anchor for the ligand.

The 3,5-difluorophenyl group plays a significant role in establishing further interactions that enhance binding affinity and specificity. The aromatic ring is often involved in π–π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the receptor. mdpi.com The fluorine atoms on the phenyl ring can also participate in favorable orthogonal multipolar interactions with the backbone carbonyls of the protein or form halogen bonds, further stabilizing the ligand-receptor complex.

A summary of predicted interactions is presented in the table below:

| Ligand Moiety | Receptor Residue Type | Interaction Type | Predicted Energy Contribution |

| Protonated Piperazine Nitrogen | Aspartate, Glutamate | Hydrogen Bond, Ionic Interaction | High |

| 3,5-Difluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π–π Stacking | Moderate |

| Fluorine Atoms | Backbone Carbonyls, Polar Residues | Halogen Bonding, Multipolar Interactions | Moderate |

| (S)-Methyl Group | Alanine, Valine, Leucine | Hydrophobic Interactions, van der Waals | Low to Moderate |

Molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-receptor complex over time. Upon binding of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, both the ligand and the receptor are expected to undergo conformational adjustments to achieve an optimal fit.

The piperazine ring of the ligand typically maintains a stable chair conformation within the binding site. mdpi.com However, the orientation of the 3,5-difluorophenyl group relative to the piperazine ring can be flexible, allowing it to adopt a conformation that maximizes its interactions with the surrounding amino acid residues. MD simulations can reveal the most energetically favorable torsional angles for this bond.

The binding of the ligand can also induce conformational changes in the receptor. These can range from subtle side-chain rearrangements to more significant movements of entire loops or domains of the protein. nih.gov For instance, the binding event might stabilize an "active" or "inactive" conformation of a G-protein coupled receptor (GPCR), which is a common target for arylpiperazine compounds. These induced-fit adjustments are crucial for the biological activity of the compound. The stability of the ligand-receptor complex throughout the simulation, as measured by parameters like the root mean square deviation (RMSD), can provide an indication of the binding affinity. nih.gov

Investigation of Stereochemical Influence on Target Engagement and Selectivity

The stereochemistry of a ligand can have a profound impact on its pharmacological properties, including its affinity and selectivity for a particular biological target. The presence of a chiral center at the 3-position of the piperazine ring in (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine means that its enantiomer, (R)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, will have a different three-dimensional arrangement of its atoms.

This difference in spatial orientation can lead to significant variations in how the two enantiomers interact with a chiral biological target, such as a receptor or enzyme. Often, only one enantiomer (the eutomer) will bind with high affinity, while the other (the distomer) will exhibit significantly lower affinity. This stereoselectivity arises from the specific topology of the receptor's binding site, which can accommodate one enantiomer more favorably than the other.

For (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, the (S)-configuration of the methyl group dictates its specific projection into a hydrophobic pocket. The corresponding (R)-enantiomer would place the methyl group in a different spatial position, which may lead to steric clashes with the receptor, preventing an optimal binding orientation. worldscientific.com This can result in a lower binding affinity and, consequently, reduced biological activity for the (R)-enantiomer.

The following table illustrates the hypothetical influence of stereochemistry on receptor binding affinity:

| Compound | Receptor Subtype A Affinity (Ki, nM) | Receptor Subtype B Affinity (Ki, nM) | Selectivity (Subtype B/Subtype A) |

| (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine | 10 | 500 | 50 |

| (R)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine | 500 | 1000 | 2 |

| Racemic Mixture | 255 | 750 | ~3 |

This hypothetical data demonstrates how the (S)-enantiomer could possess significantly higher affinity and selectivity for a specific target compared to its (R)-counterpart.

Target Identification and Molecular Mechanism of Action Research for S 4 3,5 Difluoro Phenyl 3 Methyl Piperazine in Vitro/pre Clinical Models

High-Throughput Screening (HTS) for Potential Biological Targets

While detailed information on a large-scale, unbiased high-throughput screening (HTS) campaign that led to the initial discovery of the (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine scaffold is not extensively documented in publicly available literature, the discovery of this compound and its analogs was the result of a structured, hypothesis-driven drug design process. This process involved five major design cycles that integrated medicinal chemistry knowledge with traditional assays and computational as well as in vitro safety tools. nih.gov This iterative approach suggests a more focused screening strategy rather than a broad HTS campaign against a wide array of targets. The primary goal of this focused effort was to identify a potent and selective H3R antagonist with optimal pharmacological and pharmacokinetic properties. nih.gov

Receptor Binding Assays and Affinity Determination

Radioligand binding assays have been instrumental in quantifying the affinity of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine for the human histamine (B1213489) H3 receptor. In these competitive binding assays, the ability of the compound to displace a radiolabeled ligand, such as [³H]-Nα-methylhistamine, from the H3 receptor is measured. These studies have consistently demonstrated that (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine is a high-affinity ligand for the H3 receptor.

Initial characterization revealed a potent inhibition constant (Ki) of 2.3 nM for the human H3 receptor. guidetopharmacology.org This high affinity underscores the compound's potent interaction with its primary biological target. Further studies have corroborated this high affinity, confirming its sub-nanomolar to low nanomolar potency. The selectivity of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine is also noteworthy, as it has been shown to be highly selective for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) and a panel of other G-protein coupled receptors (GPCRs). targetmol.com

| Parameter | Value | Assay Condition |

|---|---|---|

| Ki | 2.3 nM | Displacement of [³H]-Nα-methylhistamine |

In addition to radioligand binding assays, fluorescence-based techniques have been employed to investigate the binding kinetics of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine at the H3 receptor. One such advanced method is the Bioluminescence Resonance Energy Transfer (BRET) assay. A NanoBRET-based competition binding assay on intact cells expressing a Nanoluciferase-tagged human H3 receptor (Nluc-hH3R) has been utilized to determine the binding characteristics of this compound in a more physiologically relevant context. vu.nl

Enzyme Inhibition/Activation Studies

Based on the available scientific literature, there is no direct evidence to suggest that the primary mechanism of action of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine involves the direct inhibition or activation of enzymes. Its pharmacological activity is predominantly attributed to its potent antagonism of the histamine H3 receptor.

While it is standard practice in drug development to assess the potential for off-target effects, including interactions with metabolizing enzymes such as the cytochrome P450 (CYP) family, specific data on the inhibitory or activating effects of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine on a broad panel of enzymes, including those involved in histamine metabolism like diamine oxidase or histamine N-methyltransferase, are not detailed in the accessible research.

Ion Channel Modulation Investigations

Comprehensive safety pharmacology profiling of drug candidates typically includes an assessment of their effects on a panel of ion channels to identify any potential for adverse cardiovascular or neurological effects. However, specific data from such ion channel screening panels (e.g., a CEREP safety panel) for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine are not publicly available. Therefore, there is no reported evidence to suggest that this compound significantly modulates the activity of key cardiac or neuronal ion channels as a primary or secondary mechanism of action.

Cellular Assays for Functional Activity and Signaling Pathway Modulation

Cellular functional assays have been crucial in confirming that (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine acts as an antagonist at the histamine H3 receptor. The H3 receptor is a Gαi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Antagonists of the H3 receptor are expected to block the effects of H3R agonists and, in some cases, may exhibit inverse agonist activity by reducing the basal activity of the receptor.

A Bioluminescence Resonance Energy Transfer (BRET) assay that monitors the activation of G-proteins has been used to characterize the functional antagonism of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine. In this assay, the compound was shown to inhibit the histamine-induced release of Gβγ from Gαi2 in a concentration-dependent manner. vu.nl The pKb value, a measure of antagonist potency, derived from this assay was comparable to its pKi value from binding assays, indicating its efficacy in a cellular context. vu.nl

Furthermore, a functional assay measuring the inhibition of forskolin-induced cAMP release in HEK293 cells expressing the human H3 receptor demonstrated the antagonistic properties of this compound, yielding a pKi value of 8.77. guidetopharmacology.org

While specific data from GTPγS binding assays for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine are not detailed, this assay is a standard method to assess the functional activity of ligands at Gαi/o-coupled receptors. In this assay, an antagonist would be expected to inhibit the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins.

| Assay Type | Cell Line | Parameter | Value |

|---|---|---|---|

| BRET-based G-protein Activation | HEK293T | pKb | Comparable to pKi |

| cAMP Accumulation | HEK293 | pKi | 8.77 |

Investigation of Allosteric Modulation Mechanisms

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby modifying the receptor's activity. This can manifest as positive allosteric modulation (PAM), negative allosteric modulation (NAM), or neutral allosteric modulation. nih.gov While other piperazine-containing molecules have been identified as allosteric modulators of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGlu5), there is no available research to indicate whether (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine functions as an allosteric modulator for any target. nih.gov

Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure

High-throughput techniques such as gene expression profiling (e.g., RNA-sequencing) and proteomic analysis (e.g., mass spectrometry) provide a global view of how a cell or organism responds to a chemical compound. nih.govnih.gov These methods can reveal changes in the expression of thousands of genes or proteins, offering insights into the compound's broader biological effects and potential mechanisms of action. No studies employing these techniques to analyze the effects of exposure to (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine have been published.

Pre Clinical Metabolic Profiling and Biotransformation Pathways of S 4 3,5 Difluoro Phenyl 3 Methyl Piperazine

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes

The initial step in characterizing the metabolic fate of a new chemical entity involves assessing its stability in the presence of liver enzymes. This is typically conducted using in vitro systems such as hepatic microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes.

Determination of Intrinsic Clearance

Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and other physiological factors. It is determined by incubating the compound with a known concentration of liver microsomes or hepatocytes and monitoring its disappearance over time. The rate of disappearance is then used to calculate the half-life (t½) and subsequently the intrinsic clearance.

Table 1: Hypothetical In Vitro Metabolic Stability Data

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Rat | Data not available | Data not available | |

| Mouse | Data not available | Data not available | |

| Dog | Data not available | Data not available | |

| Monkey | Data not available | Data not available | |

| Hepatocytes | Human | Data not available | Data not available |

This table is for illustrative purposes only. No actual data for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine has been found.

Species-Specific Metabolic Differences in Pre-clinical Models

Significant variations in drug metabolism can exist between different species. Therefore, metabolic stability studies are often conducted using liver preparations from various preclinical models (e.g., rat, mouse, dog, monkey) and compared to human data. These comparisons are crucial for selecting the most appropriate animal model for further non-clinical safety and efficacy studies. For arylpiperazine compounds, species differences in the activity of cytochrome P450 enzymes can lead to different metabolic profiles and clearance rates.

Identification of Major Metabolites and Biotransformation Pathways

Following the assessment of metabolic stability, the next step is to identify the chemical structures of the metabolites formed. This is typically achieved using high-resolution mass spectrometry to detect and characterize the metabolic products in the incubation mixtures.

Oxidative Metabolism (Cytochrome P450 Enzymes)

For many piperazine-containing compounds, the primary route of metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Potential oxidative metabolic pathways for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine could include:

N-dealkylation: Cleavage of the methyl group from the piperazine (B1678402) ring.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the piperazine ring.

Oxidation of the piperazine ring: Formation of various oxidation products on the piperazine moiety.

The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) would be identified using recombinant human CYP enzymes and selective chemical inhibitors.

Conjugative Metabolism (e.g., Glucuronidation, Sulfation)

If oxidative metabolism introduces a suitable functional group (e.g., a hydroxyl group), the metabolite can undergo phase II conjugation reactions. These reactions, such as glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs), increase the water solubility of the compound, facilitating its excretion. For instance, a hydroxylated metabolite of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine could be a substrate for UGTs, leading to the formation of a glucuronide conjugate.

Enzyme Kinetics of Metabolizing Enzymes (e.g., Km, Vmax)

To further characterize the enzymatic reactions, enzyme kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are determined. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the metabolic reaction. These parameters are essential for predicting the in vivo clearance of the drug and for assessing the potential for drug-drug interactions.

Table 2: Hypothetical Enzyme Kinetic Parameters for a Major Metabolic Pathway

| Enzyme | Metabolic Reaction | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| CYP Isoform | Specific reaction | Data not available | Data not available |

This table is for illustrative purposes only. No actual data for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine has been found.

Prediction of Drug-Drug Interactions Based on Metabolic Enzyme Inhibition/Induction (Pre-clinical)

The potential for a new chemical entity (NCE) to cause drug-drug interactions (DDIs) is a critical component of preclinical assessment. These interactions often occur when a compound inhibits or induces the activity of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. For a compound such as (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, which contains a piperazine ring—a structure known to be metabolized by and interact with CYP enzymes—this evaluation is particularly important. researchgate.net

Enzyme Inhibition Studies: In vitro inhibition assays are conducted to determine if (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine can competitively or non-competitively block the metabolic activity of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). These experiments typically use human liver microsomes or recombinant human CYP enzymes, which are incubated with specific probe substrates that are metabolized into fluorescent or easily detectable products. The assay is run with and without varying concentrations of the test compound. A reduction in the formation of the product indicates inhibition.

The key metric derived from these studies is the IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A low IC50 value suggests a higher potential for in vivo drug interactions. Compounds with piperazine moieties have shown inhibitory activity against various CYP isoenzymes. researchgate.net

Table 1: Illustrative Example of In Vitro CYP450 Inhibition Profile for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for Inhibition |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C9 | Diclofenac | 28.5 | Low to Moderate |

| CYP2C19 | S-Mephenytoin | > 50 | Low |

| CYP2D6 | Dextromethorphan | 8.2 | Moderate |

| CYP3A4 | Midazolam | 15.7 | Low to Moderate |

Enzyme Induction Studies: CYP induction is the process whereby a compound increases the rate of synthesis of a metabolizing enzyme. This can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. The potential of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine to induce CYP enzymes (primarily CYP1A2, CYP2B6, and CYP3A4) is typically evaluated using cultured human hepatocytes. The hepatocytes are treated with the test compound for 48-72 hours, after which changes in mRNA levels (measured by qPCR) and enzyme activity (measured by probe substrate metabolism) are quantified.

The results are often expressed as the EC50 (the concentration causing 50% of the maximum induction effect) and Emax (the maximum induction effect relative to a positive control). This data helps predict if the compound could decrease the exposure of other drugs in a clinical setting.

In Vitro Permeability and Transport Studies (e.g., Caco-2, MDCK Models)

To predict the oral absorption and potential for central nervous system (CNS) penetration of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, in vitro permeability assays are essential. These assays utilize polarized, confluent monolayers of cells grown on semi-permeable membranes, which mimic biological barriers like the intestinal wall or the blood-brain barrier. bioduro.comnih.gov

The most common cell lines for this purpose are Caco-2 (a human colorectal adenocarcinoma cell line) and Madin-Darby Canine Kidney (MDCK) cells. nih.govresearchgate.net Caco-2 cells are considered the gold standard for predicting human intestinal absorption, while MDCK cells, particularly those transfected to overexpress specific transporters like P-glycoprotein (MDCK-MDR1), are often used to assess blood-brain barrier permeability and identify substrates of efflux transporters. nih.govevotec.comevotec.com

Methodology: The compound is added to either the apical (A) side or the basolateral (B) side of the cell monolayer. nih.gov Samples are taken from the opposite chamber over time to determine the rate of transport. The primary metric calculated is the apparent permeability coefficient (Papp ), typically reported in units of 10⁻⁶ cm/s.

Papp (A→B) measures transport in the absorptive direction, while Papp (B→A) measures transport in the efflux direction. qdibio.com A high Papp (A→B) value generally correlates with good oral absorption.

The Efflux Ratio (ER) is calculated as the ratio of Papp (B→A) to Papp (A→B). An ER greater than 2 is a strong indication that the compound is a substrate of an active efflux transporter, such as P-glycoprotein (P-gp), which can limit absorption and tissue penetration. qdibio.com To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor. evotec.com A significant reduction in the ER in the presence of the inhibitor confirms that the compound is a P-gp substrate.

Table 2: Illustrative Example of In Vitro Permeability Data for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

| Assay System | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption/BBB Penetration |

|---|---|---|---|---|

| Caco-2 | 12.5 | 15.0 | 1.2 | High Absorption |

| MDCK-MDR1 | 9.8 | 34.3 | 3.5 | Low BBB Penetration (P-gp Substrate) |

| MDCK-MDR1 + Inhibitor | 10.5 | 11.2 | 1.1 | P-gp Substrate Confirmed |

Advanced Analytical and Spectroscopic Characterization for Research Purposes of S 4 3,5 Difluoro Phenyl 3 Methyl Piperazine

Chiral Purity Determination and Enantiomeric Excess Measurement

Ensuring the enantiomeric purity of a chiral compound is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The enantiomeric excess (e.e.) is a measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers. Several chromatographic and electrophoretic techniques are routinely employed for this purpose.

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For N-aryl piperazine (B1678402) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral environment of the CSP.

A typical chiral HPLC method for the analysis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine would involve a normal-phase or polar organic mode of separation. The choice of mobile phase, typically a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution. The difluorophenyl and methyl-piperazine moieties of the molecule would interact with the chiral stationary phase, leading to the separation of the (S) and (R) enantiomers. Detection is commonly achieved using a UV detector, as the phenyl ring provides a suitable chromophore.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm i.d. x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Chiral Gas Chromatography is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. While the target compound may require derivatization to enhance its volatility, chiral GC can offer high resolution and sensitivity. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin-based CSPs have a toroidal structure with a hydrophobic cavity and a hydrophilic exterior, which allows for chiral recognition through inclusion complexation and surface interactions.

For the analysis of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, a derivatized cyclodextrin stationary phase, such as one modified with alkyl or acyl groups, would likely be employed to provide the necessary enantioselectivity. The separation would be influenced by factors such as the column temperature program, carrier gas flow rate, and the specific type of cyclodextrin derivative used.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Derivatized β- or γ-cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold for 1 min, ramp at 5 °C/min to 220 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary Electrophoresis has emerged as a highly efficient technique for chiral separations, offering advantages such as high resolution, short analysis times, and low sample and reagent consumption. mdpi.com In chiral CE, a chiral selector is added to the background electrolyte (BGE). For the separation of basic compounds like piperazine derivatives, cyclodextrins and their charged derivatives are the most commonly used chiral selectors. bohrium.comresearchgate.netnih.gov

The principle of separation in chiral CE is based on the differential migration of the enantiomers in an electric field due to their different binding affinities with the chiral selector. For (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, a sulfated or carboxymethylated cyclodextrin could be an effective chiral selector in a low pH buffer. The degree of separation can be fine-tuned by optimizing the concentration and type of chiral selector, the pH and composition of the BGE, and the applied voltage. mdpi.com

| Parameter | Typical Conditions |

| Capillary | Fused-silica, 50 µm i.d., effective length 40 cm |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Chiral Selector | 10 mM Sulfated-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites and elucidating the structure of unknown compounds. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical first step in structure identification. researchgate.net For a compound like (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, HRMS coupled with liquid chromatography (LC-HRMS) would be the method of choice for in vitro and in vivo metabolism studies.

The fragmentation pattern of the parent compound provides valuable structural information. For a fluorinated phenylpiperazine derivative, characteristic fragmentation would involve cleavage of the piperazine ring and the bond between the phenyl ring and the piperazine nitrogen. nih.gov Common metabolic pathways for N-aryl piperazines include hydroxylation of the aromatic ring, N-dealkylation, and opening of the piperazine ring. HRMS can readily distinguish these metabolites from the parent drug based on their accurate mass. For instance, the addition of an oxygen atom (hydroxylation) results in a mass increase of 15.9949 Da.

| Potential Metabolic Transformation | Mass Change (Da) | Expected Elemental Composition Change |

| Hydroxylation (aromatic or aliphatic) | +15.9949 | +O |

| N-Oxidation | +15.9949 | +O |

| N-Dealkylation (of the methyl group) | -14.0157 | -CH₂ |

| Piperazine Ring Opening (Hydrolysis) | +18.0106 | +H₂O |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

While mass spectrometry provides information on connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation and determination of the stereochemistry and conformation of a molecule in solution.

A suite of two-dimensional (2D) NMR experiments is necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to probe the spatial relationships between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, COSY would show correlations between the protons on the piperazine ring and between the methyl group protons and the adjacent proton on the stereocenter. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly bonded to carbon atoms (¹H-¹³C one-bond correlations). This allows for the assignment of the carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). HMBC is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the protons on the piperazine ring to the carbons of the difluorophenyl ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal the spatial relationship between the methyl group and other protons on the piperazine ring, helping to confirm the conformation of the six-membered ring (e.g., chair conformation with the methyl group in an equatorial or axial position). researchgate.netmdpi.com

| 2D NMR Technique | Information Obtained | Expected Key Correlations for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine |

| COSY | ¹H-¹H scalar coupling | Correlations between protons within the piperazine ring; correlation between the C3-H and the C3-methyl protons. |

| HMQC/HSQC | ¹H-¹³C one-bond correlation | Correlation of each proton to its directly attached carbon. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Correlations from piperazine protons to difluorophenyl carbons; correlation from the C3-methyl protons to C3 and C2 of the piperazine ring. |

| NOESY | ¹H-¹H through-space proximity | Correlations indicating the relative orientation of the methyl group and other piperazine protons, providing insight into ring conformation. |

Solid-State NMR for Crystalline Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful non-destructive technique for characterizing the crystalline forms of pharmaceutical compounds. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, SSNMR provides detailed information about the local molecular environment, molecular packing, and polymorphism in the solid state.

For (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, ¹³C, ¹⁵N, and ¹⁹F SSNMR would be particularly informative. Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would be the standard approach. The ¹³C CP/MAS spectrum would reveal distinct resonances for each carbon atom in the molecule. The chemical shifts would be sensitive to the local conformation and intermolecular interactions, meaning different crystalline forms (polymorphs) would produce measurably different spectra. For instance, the chemical shifts of the piperazine ring carbons would be indicative of its specific chair or boat conformation in the crystal lattice.

¹⁵N SSNMR would provide insight into the hydrogen-bonding environment of the two nitrogen atoms. The chemical shift of the protonated secondary amine (N-H) would be particularly sensitive to its participation in intermolecular hydrogen bonds.

Given the difluorophenyl substituent, ¹⁹F SSNMR is an exceptionally sensitive probe. The ¹⁹F chemical shifts are highly responsive to the electronic environment and through-space interactions. The presence of two magnetically non-equivalent fluorine atoms in a single crystalline form would be readily apparent. Furthermore, techniques like ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments could elucidate the spatial proximities between the fluorine atoms and other parts of the molecule, helping to define the crystal packing arrangement.

Table 1: Predicted Solid-State NMR (SSNMR) Observables for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

| Nucleus | Technique | Information Gained | Predicted Observations |

|---|---|---|---|

| ¹³C | CP/MAS | Molecular conformation, polymorphism, crystal packing | Distinct peaks for all carbon atoms; shifts will vary between different polymorphs. |

| ¹⁵N | CP/MAS | Hydrogen bonding environment, tautomeric state | Two distinct nitrogen signals; N-H signal shift sensitive to H-bond strength. |

| ¹⁹F | MAS | Electronic environment, intermolecular interactions | A single resonance (if chemically equivalent) or two distinct resonances for the fluorine atoms, highly sensitive to packing. |

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, SCXRD is indispensable.

An SCXRD analysis would unequivocally confirm the (S)-configuration at the chiral center (C3). This is typically achieved by determining the Flack parameter, which should refine to a value near zero for the correct enantiomer. The analysis would also reveal the solid-state conformation of the molecule. It is anticipated that the piperazine ring would adopt a stable chair conformation, which is common for such systems. nih.gov The methyl group at the C3 position and the difluorophenyl group at the N4 position would likely occupy equatorial positions to minimize steric hindrance.

The crystallographic data also details the intermolecular interactions that dictate the crystal packing. For this compound, the secondary amine (N-H) is a hydrogen bond donor, while the tertiary amine nitrogen and the fluorine atoms can act as potential acceptors. Therefore, it is highly probable that the crystal structure is stabilized by a network of N-H···N or N-H···F hydrogen bonds. mdpi.com These interactions play a crucial role in the physical properties of the solid material.

Table 2: Representative Crystallographic Data for a Phenylpiperazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6380 |

| b (Å) | 14.5082 |

| c (Å) | 14.8000 |

| α (°) | 90 |

| β (°) | 97.015 |

| γ (°) | 90 |

| Volume (ų) | 1820.89 |

| Z | 4 |

| Piperazine Conformation | Chair |

| Key Interactions | N-H···N Hydrogen Bonds |

Data is representative and based on analogous structures like N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide. uzh.ch

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and studying the conformational behavior of chiral compounds in solution.

For (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores, primarily the difluorophenyl ring. The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of the atoms around the chiral center.

To definitively assign the absolute configuration and analyze the solution-state conformation, experimental CD spectra are often compared with theoretical spectra generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.net By calculating the theoretical CD spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental spectrum allows for unambiguous assignment of the absolute configuration. Furthermore, this correlative approach can help identify the predominant conformer of the molecule in a given solvent, providing insights that are complementary to the static picture provided by solid-state methods. researchgate.net

Table 3: Hypothetical Electronic Transitions and Cotton Effects for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

| Wavelength (nm) | Transition | Predicted Cotton Effect |

|---|---|---|

| ~270 nm | π → π* (¹Lь band of phenyl ring) | Weakly Positive |

| ~220 nm | π → π* (¹Lₐ band of phenyl ring) | Strongly Negative |

| ~200 nm | π → π* (¹B band of phenyl ring) | Strongly Positive |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are highly effective for functional group identification and for probing intermolecular interactions, particularly hydrogen bonding. nih.govnih.gov

The FTIR and Raman spectra of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine would display a series of characteristic bands. A key region of interest in the FTIR spectrum would be the N-H stretching vibration, typically observed between 3200 and 3400 cm⁻¹. The exact position and shape of this band are diagnostic of hydrogen bonding; a broad band at a lower wavenumber suggests strong intermolecular N-H···N or N-H···F hydrogen bonding in the solid state. scispace.com

Other important vibrational modes include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the piperazine ring and methyl group, appearing just below 3000 cm⁻¹.

C-F stretching: Strong absorptions in the IR spectrum, typically in the 1100-1350 cm⁻¹ region. researchgate.net

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations associated with the aliphatic and aromatic C-N bonds would appear in the 1200-1350 cm⁻¹ range.

Comparing the spectra of the solid material with that of a solution can reveal changes in intermolecular interactions. For example, the dissolution in a non-polar solvent would disrupt the hydrogen bonding network, leading to a shift of the N-H stretching band to a higher wavenumber.

Table 4: Predicted Vibrational Frequencies and Assignments for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| ~3350 | N-H Stretch (H-bonded) | FTIR, Raman |

| 3050-3100 | Aromatic C-H Stretch | FTIR, Raman |

| 2800-2980 | Aliphatic C-H Stretch | FTIR, Raman |

| 1590-1610 | Aromatic C=C Stretch | FTIR, Raman |

| 1450-1490 | CH₂/CH₃ Bending | FTIR |

| 1250-1350 | C-N Stretch | FTIR, Raman |

| 1100-1180 | C-F Stretch | FTIR |

Q & A

Q. How can researchers optimize the synthetic route for (S)-4-(3,5-difluoro-phenyl)-3-methyl-piperazine while minimizing impurities?

- Methodological Answer : Synthetic optimization involves selecting appropriate coupling reagents (e.g., EDCI or DCC) and reaction conditions (temperature, solvent polarity). For example, demonstrates that recrystallization from ethanol or diethyl ether yields high-purity piperazine derivatives (83–92% yields). Monitoring reaction progress via TLC and using column chromatography with gradients of ethyl acetate/hexane can isolate intermediates effectively . Additionally, controlling stereochemistry during the introduction of the 3-methyl group requires chiral auxiliaries or asymmetric catalysis, as seen in related piperazine syntheses .

Q. What analytical techniques are critical for characterizing (S)-4-(3,5-difluoro-phenyl)-3-methyl-piperazine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For instance, aromatic protons in the 3,5-difluorophenyl group show distinct splitting patterns (e.g., doublets of doublets) in the 7.0–7.5 ppm range .

- Elemental Analysis : Validate molecular composition (C, H, N) with <0.4% deviation between calculated and observed values, as demonstrated for similar compounds in .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases, as described for structurally related piperazines .

Q. What safety protocols are essential for handling (S)-4-(3,5-difluoro-phenyl)-3-methyl-piperazine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. classifies similar piperazines as skin/eye irritants (Category 2/2A), requiring immediate flushing with water upon exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when handling volatile intermediates (e.g., trifluoroacetic acid in amidation steps) .

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation, as piperazine derivatives are prone to oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for (S)-4-(3,5-difluoro-phenyl)-3-methyl-piperazine derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- X-ray Crystallography : Determine absolute configuration, as applied to 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts in , which resolved dihedral angles (68.64°) between aromatic rings .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺) with <5 ppm mass error to distinguish isobaric impurities .

- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may obscure NMR signals .

Q. What computational strategies predict the pharmacological targets of (S)-4-(3,5-difluoro-phenyl)-3-methyl-piperazine?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against MMP2/MMP9, as structurally similar piperazines (e.g., spiro[2.5]octane derivatives) show inhibitory activity .

- QSAR Modeling : Corrogate substituent effects (e.g., 3-methyl group) on logP and bioavailability using datasets from , where CCR5 antagonists were optimized for oral bioavailability .

- MD Simulations : Analyze binding stability (RMSD <2 Å) over 100 ns trajectories, as applied to piperazine-based calcium channel blockers in .

Q. How can researchers address discrepancies in biological activity between enantiomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using Chiralpak IA/IB columns with hexane/isopropanol gradients, as described in for resolving diastereomeric piperazines .

- In Vitro Assays : Compare IC₅₀ values for each enantiomer against target receptors (e.g., CCR5 in ) to identify stereospecific effects .

- Metabolic Profiling : Use liver microsomes to assess enantiomer-specific degradation, which may explain divergent pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.